Cas no 97611-60-4 (2-Amino-2-(naphthalen-1-yl)acetic acid)

2-Amino-2-(naphthalen-1-yl)acetic acid structure
97611-60-4 structure
Product Name:2-Amino-2-(naphthalen-1-yl)acetic acid
CAS No:97611-60-4
MF:C12H11NO2
MW:201.221243143082
MDL:MFCD02662419
CID:803709
PubChem ID:2772352
Update Time:2024-10-25

2-Amino-2-(naphthalen-1-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-2-(naphthalen-1-yl)acetic acid
    • (1-Naphthyl)glycine
    • 1-Naphthaleneaceticacid, a-amino-
    • 2-amino-2-naphthalen-1-ylacetic acid
    • Amino-naphthalen-1-yl-acetic acid
    • 1-naphthylglycine
    • D,L-1-naphthylglycine
    • F2147-0648
    • amino(1-naphthyl)acetic acid
    • 2-(NAPHTHALEN-1-YL)-DL-GLYCINE
    • amino(naphthalen-1-yl)acetic acid
    • 1-Naphthaleneaceticacid, a-amino-, (aS)-
    • aminonaphthyl acetic acid
    • 2-(1-Naphthyl)glycine
    • alpha-(1-naphthyl)glycine
    • 1-Naphthaleneacetic acid, a-amino-
    • 2-amino-2-(1-naphthyl)acetic acid
    • 6830AC
    • BBL008185
    • STK010568
    • 1-Naphthaleneacetic acid, α-amino-, (±)- (ZCI)
    • α-Amino-1-naphthaleneacetic acid (ACI)
    • 2-Amino-2-(naphthalen-1-yl)aceticacid
    • EN300-236275
    • 13372-96-8
    • AKOS000188535
    • SB40339
    • SY246492
    • AKOS016045340
    • 97611-60-4
    • AB25784
    • AS-36002
    • CS-0005416
    • SCHEMBL159192
    • MFCD02662419
    • AB25786
    • (2S)-2-amino-2-(1-naphthyl)acetic acid
    • MDL: MFCD02662419
    • Inchi: 1S/C12H11NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,13H2,(H,14,15)
    • InChI Key: SCDZHZMVNQDLCM-UHFFFAOYSA-N
    • SMILES: O=C(C(C1C2C(=CC=CC=2)C=CC=1)N)O

Computed Properties

  • Exact Mass: 201.07900
  • Monoisotopic Mass: 201.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 63.3

Experimental Properties

  • Density: 1.294
  • Boiling Point: 398 °C at 760 mmHg
  • Flash Point: 194.5 °C
  • Refractive Index: 1.68
  • PSA: 63.32000
  • LogP: 2.62450

2-Amino-2-(naphthalen-1-yl)acetic acid Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

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2-Amino-2-(naphthalen-1-yl)acetic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  60 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 0 °C
Reference
Asymmetric Cyclopropanation of 2,5-Dimethyl-2,4-hexadiene by Copper Catalysts Bearing New Bisoxazoline Ligands
Itagaki, Makoto; Masumoto, Katsuhisa; Yamamoto, Yohsuke, Journal of Organic Chemistry, 2005, 70(8), 3292-3295

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  reflux
Reference
Structure-based bioisosterism design, synthesis and biological evaluation of novel 1,2,4-triazin-6-ylthioacetamides as potent HIV-1 NNRTIs
Zhan, Peng; Li, Xiao; Li, Zhenyu; Chen, Xuwang; Tian, Ye; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(23), 7155-7162

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  6 h, reflux
Reference
Preparation of peptides and peptidomimetics as Toll-like receptor 4 (TLR4) inhibitors and use thereof
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
Reference
Highly efficient asymmetric access to 1-azaspiro[4.4]nonane skeleton
Planas, Loic; Perard-Viret, Joelle; Royer, Jacques; Selkti, Mohamed; Thomas, Alain, Synlett, 2002, (10), 1629-1632

Production Method 5

Reaction Conditions
Reference
Reactions of amines. XV. Synthesis of α-amino acids from imino esters
Baumgarten, Henry E.; Dirks, Jerald E.; Petersen, James M.; Zey, Robert L., Journal of Organic Chemistry, 1966, 31(11), 3708-11

Production Method 6

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Chloroform
Reference
New syntheses of α-amino acids based on N-acylimino acetates
Bretschneider, Thomas; Miltz, Wolfgang; Muenster, Peter; Steglich, Wolfgang, Tetrahedron, 1988, 44(17), 5403-14

Production Method 7

Reaction Conditions
1.1 Reagents: (αS)-α-Amino-2-chlorobenzeneacetic acid Solvents: Acetonitrile ,  Water ;  24 h, 50 °C
Reference
Synthesis of unprotected 2-arylglycines by transamination of arylglyoxylic acids with 2-(2-chlorophenyl)glycine
Inada, Haruki; Shibuya, Masatoshi ; Yamamoto, Yoshihiko, Journal of Organic Chemistry, 2020, 85(17), 11047-11059

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetone ,  Water ;  rt → reflux; 24 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6.3, 0 °C
Reference
Enzymatic conversion of unnatural amino acids by yeast D-amino acid oxidase
Caligiuri, Antonio; D'Arrigo, Paola; Rosini, Elena; Tessaro, Davide; Molla, Gianluca; et al, Advanced Synthesis & Catalysis, 2006, 348(15), 2183-2190

Production Method 9

Reaction Conditions
1.1 Reagents: Ammonium chloride Solvents: Methanol ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Inhibitors of phenylalanine ammonia-lyase: 1-aminobenzylphosphonic acids substituted in the benzene ring
Zon, Jerzy; Amrhein, Nikolaus; Gancarz, Roman, Phytochemistry, 2002, 59(1), 9-21

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water
1.2 Reagents: Lithium hydroxide Solvents: Water
Reference
The synthesis of amino acids via organoboranes
O'Donnell, Martin J.; Falmagne, Jean Bernard, Journal of the Chemical Society, 1985, (1985), 1168-9

Production Method 11

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
The synthesis of amino acids by reaction of an electrophilic glycine cation equivalent with carbon nucleophiles
O'Donnell, Martin J.; Falmagne, Jean Bernard, Tetrahedron Letters, 1985, 26(6), 699-702

2-Amino-2-(naphthalen-1-yl)acetic acid Raw materials

2-Amino-2-(naphthalen-1-yl)acetic acid Preparation Products

2-Amino-2-(naphthalen-1-yl)acetic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:97611-60-4)2-Amino-2-(naphthalen-1-yl)acetic acid
Order Number:A845730
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:06
Price ($):171.0/553.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:97611-60-4)2-Amino-2-(naphthalen-1-yl)acetic acid
A845730
Purity:99%/99%
Quantity:1g/5g
Price ($):171.0/553.0
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